

Biosynthesis and Sources

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Compound Focus: Acetovanillone

CAS No.: 498-02-2

Cat. No.: S516984

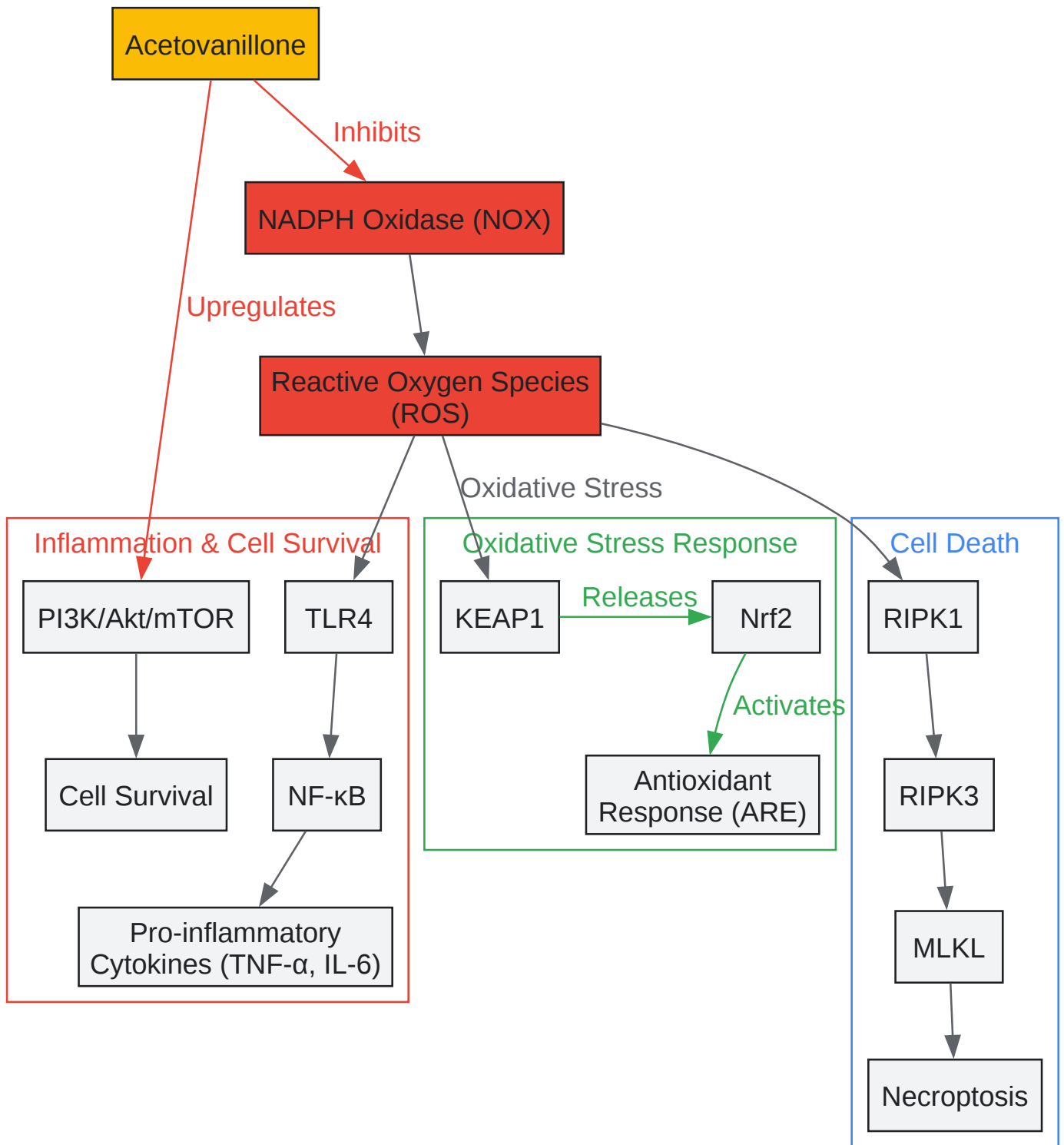
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Acetovanillone is a natural product found in various plants.

- **Natural Sources:** It was first isolated from the roots of Canadian hemp (*Apocynum cannabinum*) and has also been found in *Picrorhiza kurroa*, a plant from the Himalayas used in traditional medicine. [1] [2]
- **Biosynthetic Pathway:** In plants, biosynthesis proceeds from hydroxycinnamic acids via a **CoA-dependent beta-oxidation pathway**. A key enzyme, **acetovanillone synthase**, catalyzes the synthesis of **acetovanillone** from feruloyl-CoA in the presence of NAD. [3] [4] This pathway can compete with others, such as the synthesis of hydroxycinnamoylputrescines, for common phenolic precursors. [3]

Mechanism of Action and Key Signaling Pathways

Acetovanillone's primary mechanism is the inhibition of the reactive oxygen species (ROS)-producing enzyme **NADPH oxidase (NOX)**, which underpins many of its pharmacological effects. [1] [2] [5] Its action influences several critical cellular signaling pathways, as illustrated below.



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Figure 1: **Acetovanillone** modulates multiple signaling pathways by inhibiting NADPH oxidase, leading to reduced oxidative stress, inflammation, and cell death. [6] [5]

- **KEAP1/Nrf2/HO-1 Pathway:** Under oxidative stress, **acetovanillone** facilitates the dissociation of Nrf2 from its inhibitor KEAP1. Activated Nrf2 translocates to the nucleus to drive the expression of antioxidant genes, thereby enhancing cellular defense. [6] [5]
- **TLR4/NF-κB/iNOS Pathway:** It suppresses the activation of this pro-inflammatory pathway, leading to reduced production of inflammatory mediators like TNF-α, IL-6, and NO. [6]
- **PI3K/Akt/mTOR Pathway:** It upregulates this pro-survival pathway, helping to protect cells from death. [5]
- **RIPK1/RIPK3/MLKL Pathway:** It downregulates key mediators of necroptosis, a form of programmed cell death, providing protection against tissue injury. [6]

Pharmacological Activities and Experimental Evidence

Extensive pre-clinical research highlights its therapeutic potential. The table below summarizes key findings from recent animal studies.

Therapeutic Area	Model / Injury	Key Findings & Proposed Mechanisms	Dosage
Cardioprotection	Cadmium-induced heart injury in rats [6]	Augmented carvedilol effect; ↓ Oxidative stress (MDA, NADPH oxidase); ↓ Inflammation (TNF-α, IL-6, NF-κB); ↓ Necroptosis (RIPK1/RIPK3/MLKL) [6]	25 mg/kg, p.o. [6]
Cardioprotection	Cyclophosphamide-induced cardiotoxicity in rats [5]	Prevented tissue injury; ↑ Antioxidants (GSH, SOD); Activated KEAP1/Nrf2 & PI3K/Akt/mTOR pathways [5]	100 mg/kg, p.o. [5]

Drug Development Profile

From a pharmaceutical perspective, **acetovanillone** is classified as an **investigational** small molecule. [7] It has been used in small-scale early-stage clinical trials for conditions like **chronic obstructive pulmonary disease (COPD)** and **bronchial asthma**, though it has not progressed to approved drug status. [2] [7]

- **A Note on Mechanism:** While well-known as an NADPH oxidase inhibitor, one study reported that apocynin itself can induce oxidative stress in certain cell types (N11 glial cells) by promoting the

oxidation of thiols like glutathione. This suggests that some observed effects in experimental models should be interpreted with caution. [8]

Experimental Protocols

For researchers aiming to replicate or build upon existing work, here is a detailed methodology from a recent cardioprotection study. [6]

Aim: To investigate the protective effect of **acetovanillone** against cadmium-induced heart injury in a rat model.

- **Animals:** Male Wistar rats (180-200 g).
- **Groups:** Normal control, Cadmium control (2 mg/kg, single i.p. dose), and **Acetovanillone**-treated (25 mg/kg, p.o., for 10 days, with cadmium on day 5). [6]
- **Sample Collection:** On the final day, animals are anesthetized. Blood is collected for serum separation, and cardiac tissue is harvested. The tissue is divided for homogenization (for oxidative stress biomarkers and immunoblotting), preservation in RNAlater (for gene expression), and fixation in formalin (for histopathology). [6]
- **Key Assessments:**
 - **Heart Function:** Serum levels of CK-MB, LDH, AST, ALP, and Troponin-I. [6]
 - **Oxidative Stress:** Cardiac levels of GSH, SOD, MDA, and NADPH oxidase. [6]
 - **Inflammation:** Cardiac levels of MPO, NOx, TNF- α , and IL-6. [6]
 - **Pathway Analysis:** Protein expression of Nrf2, HO-1, KEAP-1, SIRT1, FOXO-3, TLR4, NF- κ B, iNOS, RIPK1, RIPK3, and MLKL via Western blot and/or PCR. [6]
 - **Tissue Damage:** Histopathological examination of heart sections using H&E staining. [6]

Conclusion for Researchers

Acetovanillone is a promising multi-target phytochemical. Its ability to modulate NADPH oxidase, the KEAP1/Nrf2 axis, NF- κ B signaling, and necroptosis pathways positions it as a compelling candidate for mitigating diseases driven by oxidative stress and inflammation, such as cardiovascular injuries. Future research should focus on elucidating its precise molecular interactions, optimizing its long-term efficacy and safety profile, and advancing carefully designed clinical trials.

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